N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1795194-68-1
VCID: VC7060086
InChI: InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21)
SMILES: CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC
Molecular Formula: C16H19N3O5
Molecular Weight: 333.344

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 1795194-68-1

Cat. No.: VC7060086

Molecular Formula: C16H19N3O5

Molecular Weight: 333.344

* For research use only. Not for human or veterinary use.

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide - 1795194-68-1

Specification

CAS No. 1795194-68-1
Molecular Formula C16H19N3O5
Molecular Weight 333.344
IUPAC Name N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Standard InChI InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21)
Standard InChI Key IMHCBCSTLRNNDC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC

Introduction

Molecular Formula

  • The molecular structure of the compound can be broken down into:

    • A methoxy-substituted phenylethyl group.

    • A methylisoxazole moiety.

    • An oxalamide functional group linking the two.

Key Functional Groups

  • Methoxy groups (-OCH3): Present on the phenyl ring, contributing to electron-donating effects.

  • Isoxazole ring: A five-membered heterocyclic structure containing oxygen and nitrogen, often associated with biological activity.

  • Oxalamide linkage (-CONHCO-): A di-amide functional group that provides structural rigidity and potential for hydrogen bonding.

General Synthetic Approach

The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide likely involves:

  • Preparation of the isoxazole derivative: Starting from a precursor such as 5-methylisoxazole, functionalization at the nitrogen position is achieved using suitable reagents.

  • Formation of the phenylethylamine intermediate: A methoxy-substituted phenylethylamine is synthesized or procured.

  • Coupling reaction: The two components are linked via an oxalyl chloride-mediated reaction to form the oxalamide bond.

Reaction Conditions

  • Solvents: Typically polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Triethylamine or other bases to facilitate coupling reactions.

  • Temperature: Moderate conditions (0–50°C) to maintain stability.

Medicinal Chemistry

The structural motifs in this compound suggest potential bioactivity:

  • Isoxazole Ring: Known for anti-inflammatory, antimicrobial, and anticancer properties.

  • Oxalamide Group: Often used in drug design for its ability to form stable hydrogen bonds with biological targets.

Hypothetical Applications:

  • Could act as a ligand for enzyme inhibition studies.

  • May exhibit receptor-binding properties due to its aromatic and heterocyclic features.

Material Science

The compound's rigid structure and functional groups suggest possible applications in:

  • Polymer chemistry as a building block for advanced materials.

  • Supramolecular assemblies due to its hydrogen-bonding capabilities.

Analytical Characterization

To confirm the structure and purity of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentification of functional groups and confirmation of molecular structure.
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detection of characteristic vibrations (e.g., C=O stretch).
X-ray CrystallographyStructural elucidation at atomic resolution (if crystalline).

Biological Evaluation

Further studies could include:

  • Screening for antimicrobial or anticancer activity using in vitro assays.

  • Molecular docking studies to predict interactions with biological targets.

Material Development

Exploration of its use in creating functionalized polymers or as a precursor for supramolecular structures.

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